Cas no 1807273-07-9 (2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid)
2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid
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- Inchi: 1S/C11H7ClF3NO2/c12-4-8-6(3-9(17)18)1-2-7(5-16)10(8)11(13,14)15/h1-2H,3-4H2,(H,17,18)
- InChI Key: IWAJBKNSEHVHOE-UHFFFAOYSA-N
- SMILES: ClCC1C(C(F)(F)F)=C(C#N)C=CC=1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 363
- XLogP3: 2.4
- Topological Polar Surface Area: 61.1
2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013012558-1g |
2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid |
1807273-07-9 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid
Professional Introduction to 2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic Acid (CAS No. 1807273-07-9)
2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid, with the CAS number 1807273-07-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable intermediate in the development of novel therapeutic agents. The unique structural features of this molecule, including the presence of a chloromethyl group, a cyanide substituent, and a trifluoromethyl moiety, contribute to its reactivity and potential applications in drug discovery.
The< strong>chloromethyl group in 2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid is particularly noteworthy due to its ability to participate in nucleophilic addition reactions. This property makes it a versatile building block for constructing more complex molecular architectures. In recent years, there has been growing interest in leveraging such reactive centers to develop new pharmaceuticals that target specific biological pathways. For instance, researchers have explored the use of chloromethyl-containing compounds in the synthesis of protease inhibitors and other enzyme-targeting agents.
The cyanide substituent at the 4-position of the phenyl ring adds another layer of functionality to this molecule. Cyanide groups are known for their ability to interact with various biological targets, including metal ions and enzymes. This characteristic has led to investigations into the potential of 2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid as a precursor for compounds that can modulate metal-dependent enzymatic processes. Such enzymes are involved in numerous physiological and pathological processes, making them attractive therapeutic targets.
The presence of a trifluoromethyl group at the 3-position of the phenyl ring further enhances the pharmacological potential of this compound. Trifluoromethyl groups are widely used in medicinal chemistry due to their ability to improve metabolic stability, binding affinity, and overall bioavailability of drug candidates. Recent studies have demonstrated that trifluoromethyl-substituted compounds often exhibit enhanced efficacy in preclinical models. This has spurred interest in developing new synthetic routes to incorporate trifluoromethyl groups into biologically active molecules.
In the realm of drug discovery, 2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid has been investigated as a precursor for molecules with potential antimicrobial and anti-inflammatory properties. The combination of its structural features suggests that it may interact with multiple biological targets simultaneously, leading to synergistic effects that could be advantageous in therapeutic applications. For example, derivatives of this compound have shown promise in inhibiting key enzymes involved in inflammation and infection.
The synthesis of 2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed various synthetic strategies to access this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution protocols. These methods highlight the compound's utility as a versatile intermediate in complex molecular constructions.
In conclusion, 2-Chloromethyl-4-cyano-3-(trifluoromethyl)phenylacetic acid (CAS No. 1807273-07-9) is a multifunctional organic compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutic agents targeting various biological pathways. The ongoing investigations into its derivatives and synthetic applications underscore its importance in advancing drug discovery efforts.
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